molecular formula C15H11ClFNO3 B2435491 N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide CAS No. 931621-75-9

N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide

Cat. No.: B2435491
CAS No.: 931621-75-9
M. Wt: 307.71
InChI Key: YGYWMJBHAIKDQN-UHFFFAOYSA-N
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Description

N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide under basic conditions.

    Introduction of the Chloro Substituent: Chlorination of the benzodioxin ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling with 4-Fluorobenzamide: The final step involves the coupling of the chlorinated benzodioxin intermediate with 4-fluorobenzamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
  • N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Uniqueness

N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. This fluorinated derivative may exhibit enhanced stability, bioavailability, and specific interactions with biological targets compared to its non-fluorinated counterparts.

Properties

IUPAC Name

N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO3/c16-11-7-13-14(21-6-5-20-13)8-12(11)18-15(19)9-1-3-10(17)4-2-9/h1-4,7-8H,5-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYWMJBHAIKDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Cl)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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